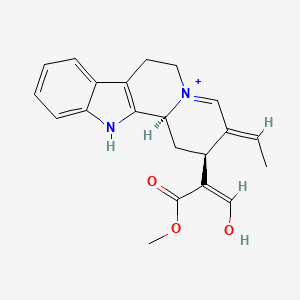

4,21-Dehydrogeissoschizine

Description

Structure

3D Structure

Properties

CAS No. |

73385-56-5 |

|---|---|

Molecular Formula |

C21H23N2O3+ |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxyprop-2-enoate |

InChI |

InChI=1S/C21H22N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/p+1/b13-3-/t16-,19-/m0/s1 |

InChI Key |

CUHFIPBCFIPFJM-JXSBNBLESA-O |

SMILES |

CC=C1C=[N+]2CCC3=C(C2CC1C(=CO)C(=O)OC)NC4=CC=CC=C34 |

Isomeric SMILES |

C/C=C\1/C=[N+]2CCC3=C([C@@H]2C[C@@H]1/C(=C/O)/C(=O)OC)NC4=CC=CC=C34 |

Canonical SMILES |

CC=C1C=[N+]2CCC3=C(C2CC1C(=CO)C(=O)OC)NC4=CC=CC=C34 |

Origin of Product |

United States |

**methodological Approaches to Structural Elucidation of 4,21 Dehydrogeissoschizine**

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental to the structural elucidation of 4,21-dehydrogeissoschizine, providing detailed information about its atomic framework, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complex structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecule's intricate carbon skeleton and proton environments.

¹H NMR spectra provide information on the chemical environment of protons, their multiplicity, and their coupling constants, which helps in defining the relative positions of neighboring protons. For instance, early studies on this compound hydrochloride reported characteristic signals, such as a doublet for the C(18)H₃ protons at approximately 2.05 ppm and a singlet for the carbomethoxy group (CO₂Me) at 3.35 ppm in CD₃OD. rsc.org These specific chemical shifts are crucial in distinguishing it from related isomers or reduction products. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule, indicating the type of carbon (e.g., methyl, methylene, methine, quaternary, carbonyl). In one study involving corynanthean-epicatechin flavoalkaloids derived from a this compound precursor, the ¹³C NMR chemical shift of C-21 was observed at 89.2 ppm, which is diagnostic for a carbon atom situated between nitrogen and oxygen atoms. mdpi.com

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the complete molecular structure from individual fragments. mdpi.com

Table 1: Selected ¹H and ¹³C NMR Data for this compound and Related Structures (Note: Data is compiled from various sources and may be from derivatives or related compounds. Exact shifts can vary based on solvent and experimental conditions.)

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C(18)H₃ | ~2.05 (d) rsc.org | - | - |

| CO₂Me | ~3.35 (s) rsc.org | - | - |

| H-9 | ~7.22 (d) mdpi.com | - | - |

| H-12 | ~7.31 (d) mdpi.com | - | - |

| C-21 | ~4.31 (methine) mdpi.com | ~89.2 mdpi.com | H-21 to C-9' (in flavoalkaloid) mdpi.com |

| H-17 | ~7.58 (s) mdpi.com | - | - |

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com

The molecular formula for the protonated molecule [M+H]⁺ of this compound is established as C₂₁H₂₃N₂O₃⁺. nih.gov The monoisotopic mass is calculated to be 351.17086760 Da. nih.gov This precise mass is essential to differentiate it from other alkaloids with similar nominal masses.

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) is used to probe the structure through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce the connectivity of the molecule and identify characteristic structural motifs. For example, in studies of related alkaloids, products are often analyzed by quantitative thin-layer chromatography followed by mass spectroscopy to confirm their identity, with each compound showing a specific molecular ion peak (m/e). uni-muenchen.deresearchgate.net The fragmentation pattern provides a fingerprint that can be used to identify the compound in complex mixtures, such as plant extracts. uni-muenchen.de

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₃N₂O₃⁺ | nih.gov |

| Molecular Weight | 351.4 g/mol | nih.gov |

| Monoisotopic Mass | 351.17087 Da | uni.lu |

| Charge | +1 | nih.gov |

| Predicted Collision Cross Section (CCS) Values (Ų) | ||

| [M+H]⁺ | 186.6 | uni.lu |

| [M+Na]⁺ | 192.8 | uni.lu |

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is vital for analyzing the stereochemistry of chiral molecules like this compound. These techniques measure the differential absorption (CD) or refraction (ORD) of left and right circularly polarized light, which provides information about the three-dimensional arrangement of atoms. pg.edu.pl

The stereochemical features of a molecule are reflected in its CD and ORD spectra, which appear as positive or negative peaks known as Cotton effects. pg.edu.pl The sign and intensity of these effects are highly sensitive to the absolute configuration and conformation of the molecule. For complex alkaloids, experimental CD spectra are often compared with those predicted by computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to assign the absolute configuration. researchgate.net

While specific CD or ORD data for this compound itself is not extensively detailed in readily available literature, the methodology is standard for its class of compounds. For example, the absolute configuration of related novel indole (B1671886) alkaloids has been determined by comparing experimental CD spectra with calculated spectra, providing a powerful tool for stereochemical assignment where crystallographic data is unavailable. researchgate.netmdpi.com

Mass Spectrometry (MS) Applications in Structure Determination [8, 22, 30, 32, 34, 35, 37, 40]

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry. dectris.comuc.edu The technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to construct a detailed electron density map of the molecule.

For complex natural products, obtaining crystals suitable for X-ray analysis can be a significant challenge. scribd.com While a crystal structure for this compound itself has not been widely reported, the technique has been successfully applied to its derivatives and related indole alkaloids. uea.ac.uk The absolute configuration determined from a crystalline derivative can often be used to infer the stereochemistry of the parent compound, assuming the derivatization process does not alter the chiral centers. researchgate.net Modern diffractometers equipped with high-intensity microfocus X-ray sources and sensitive detectors facilitate the analysis of even very small or poorly diffracting crystals. uc.edu

Computational Chemistry Approaches for Structure Prediction and Validation

Computational chemistry serves as a powerful complementary tool to experimental methods in the structural elucidation of this compound. core.ac.uk A variety of computational approaches, including molecular mechanics, density functional theory (DFT), and other quantum chemical methods, are used to predict and validate molecular structures. nih.govfrontiersin.org

These methods can be used to:

Predict stable conformations: By calculating the potential energy of different spatial arrangements, computational models can identify the most likely three-dimensional structure of the molecule.

Validate experimental data: Predicted NMR chemical shifts and coupling constants can be compared with experimental values to confirm or revise a proposed structure.

Predict spectroscopic properties: As mentioned earlier, methods like TD-DFT can be used to calculate theoretical CD spectra, which are then compared with experimental spectra to determine absolute configuration. researchgate.net

Public databases like PubChem provide computationally predicted properties for this compound, such as the predicted octanol-water partition coefficient (XLogP3-AA) and collision cross-section values, which are derived from its computed structure. nih.govuni.lu These in silico approaches are integral to modern natural product chemistry, often guiding experimental design and helping to resolve structural ambiguities. nih.gov

**biosynthetic Pathways and Enzymology of 4,21 Dehydrogeissoschizine**

Precursor Identification and Elucidation of Early Biosynthetic Steps (from strictosidine (B192452) aglycone)

The journey to 4,21-dehydrogeissoschizine begins with the deglycosylation of strictosidine, a reaction catalyzed by the enzyme strictosidine β-D-glucosidase (SGD). nih.govhep.com.cnmpg.de This process yields the highly reactive strictosidine aglycone. nih.govresearchgate.net This aglycone is unstable and can exist in equilibrium with several isomers, including this compound and cathenamine (B1202132). researchgate.netresearchgate.netd-nb.info

The deglycosylation of strictosidine is a crucial step, as the resulting aglycone serves as the substrate for a multitude of enzymes that lead to different classes of MIAs. nih.govresearchgate.net The spontaneous rearrangement of the strictosidine aglycone to this compound is a key non-enzymatic step that primes the molecule for subsequent enzymatic transformations. researchgate.net This intermediate is strategically positioned at a metabolic branch point, from which various alkaloid skeletons are elaborated. researchgate.net

Enzymatic Transformations Leading to this compound

While this compound can be formed through the spontaneous rearrangement of the strictosidine aglycone, its subsequent enzymatic conversions are highly specific and lead to a remarkable diversification of MIA structures. nih.govresearchgate.net The enzymes involved in these transformations are key to channeling the metabolic flux towards specific alkaloid families.

The conversion of this compound is a critical control point in MIA biosynthesis. nih.gov For instance, the reduction of this intermediate can lead to the formation of geissoschizine, a precursor for iboga and aspidosperma type alkaloids, or it can be converted to cathenamine, a precursor for heteroyohimbine alkaloids. nih.govrsc.orgresearchgate.net

Characterization of Key Biosynthetic Enzymes (e.g., geissoschizine synthase, cathenamine synthase)

Several key enzymes that act upon this compound and its isomers have been identified and characterized, primarily from the medicinal plant Catharanthus roseus and other Apocynaceae species.

Geissoschizine Synthase (GS): This cinnamyl alcohol dehydrogenase-like enzyme catalyzes the reduction of this compound to form 19E-geissoschizine. nih.govpnas.org This reaction is considered the gateway step in the biosynthesis of iboga and aspidosperma type MIAs. nih.govnih.gov The enzyme has been biochemically characterized and its gene has been identified through a combination of bioinformatics, virus-induced gene silencing (VIGS), and in vitro assays. nih.govnih.gov GS is a medium-chain alcohol dehydrogenase that plays a crucial role in controlling the metabolic flux towards specific MIA classes. nih.govresearchgate.net

Cathenamine Synthase: This enzyme was identified as catalyzing the formation of cathenamine from this compound. rsc.orgresearchgate.net Cathenamine is a key intermediate in the biosynthesis of heteroyohimbine alkaloids such as ajmalicine (B1678821), 19-epiajmalicine, and tetrahydroalstonine (B1682762). rsc.orgresearchgate.net The formation of cathenamine from the open-ring form of this compound is a crucial step in this branch of the MIA pathway. researchgate.net

Heteroyohimbine Synthase (HYS): This reductase enzyme acts on cathenamine, an isomer of this compound, to produce a mixture of the stereoisomers ajmalicine and tetrahydroalstonine. oup.com

Geissoschizine Oxidase (GO): This cytochrome P450 enzyme acts on geissoschizine, the reduction product of this compound, to produce dehydropreakuammicine, a precursor to strychnos-type alkaloids. researchgate.netresearchgate.net

| Enzyme | Abbreviation | Function | Substrate | Product(s) | Enzyme Class |

|---|---|---|---|---|---|

| Geissoschizine Synthase | GS | Gateway to iboga and aspidosperma alkaloids | This compound | 19E-Geissoschizine | Medium-Chain Dehydrogenase/Reductase |

| Cathenamine Synthase | - | Forms precursor to heteroyohimbine alkaloids | This compound | Cathenamine | - |

| Heteroyohimbine Synthase | HYS | Produces heteroyohimbine alkaloids | Cathenamine | Ajmalicine, Tetrahydroalstonine | Reductase |

| Geissoschizine Oxidase | GO | Forms precursor to strychnos-type alkaloids | Geissoschizine | Dehydropreakuammicine | Cytochrome P450 |

Mechanistic Studies of Enzyme-Catalyzed Reactions (e.g., iminium reduction, oxidative rearrangement)

The enzymatic transformations involving this compound and its derivatives encompass a range of chemical reactions, including reductions and oxidative rearrangements.

The reduction of the iminium ion present in the isomers of this compound is a common theme in MIA biosynthesis. Geissoschizine synthase, for example, catalyzes an iminium reduction to form geissoschizine. researchgate.net Similarly, heteroyohimbine synthases catalyze the NADPH-dependent reduction of the iminium form of cathenamine to yield heteroyohimbine alkaloids. researchgate.net The stereoselectivity of these reductions is a key determinant of the final product. For instance, the formation of tetrahydroalstonine versus ajmalicine is controlled by the specific heteroyohimbine synthase enzyme, with active site residues playing a crucial role in determining the stereochemical outcome. researchgate.net

Oxidative rearrangements, often catalyzed by cytochrome P450 enzymes, are another critical class of reactions. Geissoschizine oxidase (GO) catalyzes the oxidative cyclization of geissoschizine, leading to the formation of the strychnos scaffold. researchgate.netresearchgate.net This reaction involves the formation of a bond between C2 and C16 of the geissoschizine molecule. rsc.org Similarly, sarpagan bridge enzyme (SBE), another cytochrome P450, catalyzes an oxidative cyclization between C5 and C16 to form the sarpagan scaffold. rsc.orgnih.gov

Genetic Basis of this compound Biosynthesis

The genes encoding the key enzymes in the biosynthetic pathway of this compound and its derivatives have been identified and characterized, primarily through transcriptomic analyses of MIA-producing plants like Catharanthus roseus. nih.govnih.gov The identification of these genes has been instrumental in understanding the regulation of the MIA pathway and has opened up possibilities for metabolic engineering.

For example, the gene for geissoschizine synthase (GS) was identified through a combination of bioinformatic screening of an expressed sequence tag (EST) dataset from C. roseus leaf epidermis, followed by virus-induced gene silencing (VIGS) to confirm its function in vivo. nih.gov The expression of these biosynthetic genes is often tightly regulated, both spatially and temporally, within the plant.

The discovery of these genes has also shed light on the evolutionary relationships between different branches of the MIA pathway. The enzymes involved, such as the medium-chain dehydrogenases/reductases and cytochrome P450s, belong to large gene families, and gene duplication and diversification have likely played a significant role in the evolution of the vast chemical diversity of MIAs. researchgate.net

Metabolic Flux and Regulation within the Biosynthetic Pathway

The flow of metabolites through the MIA biosynthetic pathway, known as metabolic flux, is tightly regulated to control the production of specific alkaloids. The branch point at this compound is a critical node for this regulation.

Studies have shown that the expression levels of key enzymes can significantly impact the metabolic flux. For instance, in a C. roseus mutant that accumulates high levels of ajmalicine, the expression of geissoschizine synthase is reduced, while the expression of enzymes in the heteroyohimbine branch is increased. nih.govebi.ac.uk This demonstrates that the relative activities of enzymes competing for the same substrate, in this case, an isomer of strictosidine aglycone, can determine the major products of the pathway.

Metabolic flux analysis, using techniques like stable isotope labeling, can provide a quantitative understanding of the flow of carbon through the network. ox.ac.uk While such studies have been applied to the broader terpenoid indole (B1671886) alkaloid pathway, detailed flux analysis specifically around the this compound branch point remains an area for further investigation. Understanding the regulation of metabolic flux is crucial for developing effective metabolic engineering strategies to enhance the production of desired MIAs.

**chemical Synthesis Strategies for 4,21 Dehydrogeissoschizine and Analogs**

Total Synthesis Methodologies

The total synthesis of 4,21-dehydrogeissoschizine, a complex undertaking, allows for the precise construction of its polycyclic system and the installation of its key functional groups. These endeavors are crucial for confirming its structure and for providing a renewable source of this and related compounds for biological study.

Stereocontrolled Synthesis Approaches

A significant challenge in the total synthesis of this compound and its analogs is the precise control of stereochemistry at its multiple chiral centers. escholarship.org Early synthetic efforts have focused on establishing the correct relative and absolute stereochemistry of the carbocyclic core. Diastereoselective reactions, such as the nitro-Mannich reaction, have been explored to create contiguous chiral centers with specific stereochemical outcomes. Furthermore, enantioselective catalysis, for instance, using palladium-catalyzed allylic substitution with indole (B1671886) derivatives, has been investigated to set key stereocenters early in the synthetic sequence. uni-hamburg.de These stereocontrolled methods are fundamental to achieving an efficient and selective synthesis of the desired enantiomerically pure target molecule.

Development of Novel Synthetic Reactions

The pursuit of this compound has spurred the development of new synthetic methodologies. For instance, novel radical-mediated indole syntheses have been developed and applied to the construction of key intermediates en route to related alkaloids. researchgate.net These methods often provide efficient ways to construct the indole nucleus from acyclic precursors. Additionally, the need to form the intricate polycyclic system has led to the exploration of innovative cyclization strategies, including reductive cyclizations to form functionalized piperidine (B6355638) rings. The unique structural features of this compound continue to inspire the discovery and application of novel synthetic transformations.

Semi-Synthetic Transformations from Related Indole Alkaloids

An alternative to total synthesis is the semi-synthetic modification of more readily available indole alkaloids. This approach leverages the existing and often complex scaffold of a related natural product, chemically transforming it into this compound or its analogs. Biomimetic syntheses, for example, have demonstrated the conversion of this compound into heteroyohimbine and geissoschizine-type alkaloids. rsc.orgnih.gov These transformations often mimic proposed biosynthetic steps and can provide valuable insights into the natural pathways. While not providing de novo access to the core structure, semi-synthesis can be a highly efficient method for generating specific target molecules, provided a suitable starting material is available.

Derivatization Strategies for Structural Modification

The ability to synthesize analogs of this compound is crucial for structure-activity relationship (SAR) studies and for exploring the potential biological activities of this class of compounds. Derivatization strategies focus on modifying specific functional groups of the core structure. For example, the ester functionality and the indole nitrogen are common sites for modification. The development of synthetic routes allows for the introduction of a wide range of substituents at these and other positions, leading to a library of analogs with varied electronic and steric properties. These structural modifications can provide valuable information on how the molecule interacts with biological targets.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the power of chemical synthesis with the high selectivity of enzymatic transformations. beilstein-journals.orgescholarship.org In the context of this compound, enzymes involved in the downstream processing of this intermediate in alkaloid biosynthesis are of particular interest. For example, geissoschizine synthase, which reduces this compound to geissoschizine, could be used in a chemoenzymatic route. mit.edupnas.org This approach could involve the chemical synthesis of a simplified precursor that is then acted upon by one or more enzymes to install specific functionalities or to catalyze complex cyclizations with high stereocontrol. thieme-connect.de The discovery and characterization of enzymes like cathenamine (B1202132) synthase, which converts this compound to cathenamine, further expands the toolbox for potential chemoenzymatic strategies. researchgate.netuni-muenchen.dersc.org

**role of 4,21 Dehydrogeissoschizine As a Biosynthetic Intermediate**

Precursor to Complex Indole (B1671886) Alkaloids

4,21-Dehydrogeissoschizine is a pivotal terpene indole alkaloid that serves as a crucial precursor in the biosynthesis of a vast array of complex indole alkaloids. wikipedia.org It is positioned at a critical juncture, leading to the formation of several major classes of these compounds, including the corynanthean, strychnos, iboga, and aspidosperma types. wikipedia.orgpnas.org Its strategic location in the biosynthetic pathway makes it a central molecule for generating structural diversity among monoterpenoid indole alkaloids (MIAs).

The biosynthesis of most MIAs begins with the deglycosylation of strictosidine (B192452), which yields the highly reactive strictosidine aglycone. nih.govnih.gov This aglycone can exist in several isomeric forms, one of which is this compound. nih.gov From this point, the pathway diverges significantly. For instance, in the biosynthesis of many alkaloids, this compound is first converted to preakuammicine, a strychnos-type alkaloid, which then gives rise to other strychnos alkaloids as well as those belonging to the iboga and aspidosperma families. wikipedia.org

In the medicinal plant Catharanthus roseus, an eight-gene pathway has been identified that is responsible for the assembly of catharanthine (B190766) (an iboga-type alkaloid) and tabersonine (B1681870) (an aspidosperma-type alkaloid) from this compound. pnas.org This pathway involves several reactive intermediates and elaborates into four major MIA skeletons: corynanthean (e.g., geissoschizine), strychnos (e.g., akuammicine, stemmadenine), iboga (e.g., catharanthine), and aspidosperma (e.g., tabersonine). pnas.orgresearchgate.net

Furthermore, this compound is a precursor to heteroyohimbine alkaloids such as ajmalicine (B1678821), 19-epiajmalicine, and tetrahydroalstonine (B1682762). rsc.orguni-muenchen.de It is also proposed to be a precursor for yohimbane MIAs, including rauwolscine (B89727), corynanthine, and yohimbine. nih.govresearchgate.net The biosynthesis of the renowned anti-cancer bisindole alkaloids, vinblastine (B1199706) and vincristine (B1662923), also traces back to this compound, as they are formed from the coupling of catharanthine and vindoline (B23647) (an aspidosperma alkaloid). wikipedia.orgnih.gov The complete biosynthetic pathway of strychnine (B123637), elucidated in Strychnos nux-vomica, also originates from intermediates derived from this compound. mpg.denih.govmpg.de

Table 1: Major Alkaloid Classes Derived from this compound

| Alkaloid Class | Representative Examples |

| Corynanthean | Geissoschizine, Isositsirikine, Ajmalicine |

| Strychnos | Akuammicine, Stemmadenine (B1243487), Strychnine |

| Iboga | Catharanthine, Coronaridine, Ibogaine |

| Aspidosperma | Tabersonine, Vindoline, Vincadifformine |

| Heteroyohimbine | Tetrahydroalstonine, 19-Epiajmalicine |

| Yohimbane | Yohimbine, Corynanthine, Rauwolscine |

Branch Point in Alkaloid Biosynthetic Divergence

This compound occupies a crucial branch point in the biosynthesis of monoterpenoid indole alkaloids, directing the flow of intermediates toward different structural classes. researchgate.net Following the deglycosylation of strictosidine, the resulting aglycone can spontaneously rearrange into several isomers, including this compound and cathenamine (B1202132), which initiate distinct biosynthetic branches. nih.govbrocku.ca

The fate of this compound is determined by the enzymatic machinery present in a particular plant species. In one major branch, it is reduced to geissoschizine, which serves as a key intermediate for the biosynthesis of sarpagan, aspidosperma, and iboga-type alkaloids. nih.gov In another significant branch, this compound can spontaneously cyclize to form cathenamine, a precursor to heteroyohimbine alkaloids. nih.govresearchgate.net

The biosynthesis of the anticancer compounds vinblastine and vincristine in Catharanthus roseus highlights this divergence. The pathway to catharanthine (iboga-type) and vindoline (aspidosperma-type), the two monomeric precursors of these dimeric alkaloids, both originate from this compound. hep.com.cnhep.com.cn This demonstrates the compound's role in partitioning metabolic flux towards different end products within the same organism.

The discovery of various enzymes that act upon this compound and its derivatives further underscores its role as a branch point. For example, different reductases can act on this intermediate to produce a variety of downstream products, contributing to the vast structural diversity of MIAs. nih.gov The enzymatic transformations that follow determine whether the final alkaloid will have a corynanthean, strychnos, iboga, or aspidosperma skeleton. pnas.org

Enzymatic Conversion to Downstream Metabolites

The conversion of this compound to a multitude of downstream metabolites is governed by a suite of specific enzymes. One of the primary enzymatic reactions is its reduction to geissoschizine. This reaction is catalyzed by geissoschizine synthase (GS), a medium-chain dehydrogenase/reductase. nih.govnih.govrsc.org Geissoschizine then serves as a precursor for a wide range of alkaloids, including those of the sarpagan, aspidosperma, and iboga classes. nih.gov Conversely, the oxidation of geissoschizine back to this compound is catalyzed by geissoschizine dehydrogenase. brocku.canih.gov

Another critical enzymatic conversion involves the transformation of this compound into cathenamine. This conversion is catalyzed by an enzyme named cathenamine synthase. rsc.orguni-muenchen.de Cathenamine is an important intermediate in the biosynthesis of heteroyohimbine alkaloids. rsc.org In the presence of NADPH, cathenamine can be further reduced to form ajmalicine, 19-epiajmalicine, and tetrahydroalstonine. uni-muenchen.de The enzymes responsible for these reductions include tetrahydroalstonine synthase (THAS) and heteroyohimbine synthase (HYS), which act on cathenamine and its epimer, 19-epi-cathenamine. nih.govresearchgate.net

In Catharanthus roseus, a complex enzymatic cascade acts on this compound to produce catharanthine and tabersonine. This involves the sequential action of geissoschizine synthase (GS), geissoschizine oxidase (GO), and other reductases and enzymes. pnas.orgresearchgate.net For instance, GS first reduces this compound to 19E-geissoschizine. nih.gov GO then oxidizes 19E-geissoschizine, initiating a series of reactions that lead to the formation of stemmadenine, a key intermediate that lies at the branching point for the synthesis of iboga and aspidosperma alkaloids. pnas.orgacs.org

Table 2: Key Enzymes Acting on this compound and its Immediate Derivatives

| Enzyme | Substrate | Product(s) | Alkaloid Pathway Branch |

| Geissoschizine Synthase (GS) | This compound | Geissoschizine | Iboga, Aspidosperma, Sarpagan |

| Cathenamine Synthase | This compound | Cathenamine | Heteroyohimbine |

| Tetrahydroalstonine Synthase (THAS) | Cathenamine/19-epi-cathenamine | Tetrahydroalstonine | Heteroyohimbine |

| Heteroyohimbine Synthase (HYS) | Cathenamine/19-epi-cathenamine | Ajmalicine, Mayumbine, Rauniticine | Heteroyohimbine |

| Geissoschizine Dehydrogenase | Geissoschizine | This compound | Corynanthe |

| Geissoschizine Oxidase (GO) | 19E-Geissoschizine | Preakuammicine (unstable) | Strychnos, Iboga, Aspidosperma |

**mechanistic Investigations of 4,21 Dehydrogeissoschizine Biological Interactions in Vitro/molecular Focus **

Molecular Target Identification and Validation (In Vitro)

The identification of specific molecular targets for 4,21-dehydrogeissoschizine is a complex area of research, primarily due to its nature as a reactive intermediate in the biosynthesis of a vast array of monoterpene indole (B1671886) alkaloids (MIAs). wikipedia.orgescholarship.org Its primary role is as a precursor, undergoing further enzymatic transformations rather than acting as a terminal, bioactive compound that interacts with a specific receptor or enzyme to elicit a physiological response. wikipedia.orgbrocku.ca

However, the molecular interactions of this compound are central to the biosynthetic pathways that produce pharmacologically important alkaloids. mdpi.comnih.gov Therefore, the "targets" of this compound are the enzymes that recognize it as a substrate.

Key Enzymatic Targets:

Geissoschizine Synthase (GS): This enzyme is a crucial target that catalyzes the reduction of the iminium moiety of this compound to form (19E)-geissoschizine. db-thueringen.deacs.org This reaction is a key step in the biosynthesis of corynanthe-type alkaloids. db-thueringen.deebi.ac.uk The activity of GS effectively channels the metabolic flux towards specific alkaloid classes. ebi.ac.uk

Other Reductases and Synthases: Various other enzymes within the MIA biosynthetic pathway can likely utilize this compound as a substrate to produce different structural scaffolds, leading to the immense diversity of these alkaloids. brocku.camdpi.com

Validation of Enzymatic Targets:

Validation of these enzymatic targets is typically achieved through a combination of in vitro and in planta experiments:

In Vitro Enzyme Assays: Recombinantly expressed and purified enzymes like Geissoschizine Synthase are incubated with this compound (often generated in situ from strictosidine). rsc.orggoogle.com The formation of the expected product, such as geissoschizine, is then monitored using techniques like LC-MS/MS, confirming the enzyme's activity on the substrate. rsc.orgpnas.org

Gene Silencing: Techniques like Virus-Induced Gene Silencing (VIGS) in plants such as Catharanthus roseus can be used to suppress the expression of genes encoding candidate enzymes. pnas.org If silencing a particular gene leads to an accumulation of this compound or a decrease in its downstream products, it provides strong evidence for its role as a key enzymatic target. pnas.org

Reconstitution of Biosynthetic Pathways: In some cases, entire biosynthetic pathways are reconstituted in heterologous systems like Nicotiana benthamiana or yeast. nih.gov By systematically adding or removing enzymes, researchers can confirm the specific role of an enzyme in converting this compound to the next intermediate. nih.gov

It is important to note that due to the reactivity of this compound, it can also non-enzymatically interact with cellular components, including proteins, which can lead to cross-linking. escholarship.orgnih.gov This reactivity is thought to be part of the plant's defense mechanism. escholarship.org However, the primary and biologically controlled interactions are with specific biosynthetic enzymes.

Receptor Binding and Ligand-Protein Interaction Studies (Molecular Level)

Direct receptor binding studies for this compound are not extensively reported in the literature, as its primary known role is that of a biosynthetic intermediate rather than a pharmacologically active ligand that targets specific receptors to elicit a physiological effect. wikipedia.orgbrocku.ca However, the interaction between this compound and the enzymes that metabolize it represents a crucial ligand-protein interaction.

Interaction with Geissoschizine Synthase (GS):

The most well-studied protein interaction of this compound is with geissoschizine synthase (GS), an alcohol dehydrogenase (ADH) that catalyzes its reduction to geissoschizine. db-thueringen.deacs.org Computational docking studies have been employed to understand this interaction at a molecular level.

Using AutoDock Vina, researchers have modeled the docking of this compound into the active site of Catharanthus roseus geissoschizine synthase (CrGS). db-thueringen.de These computational models predict the substrate's pose within the enzyme's active site. In one such study, the site of reduction on this compound (C21) was positioned approximately 6.0 Å from the hydride donor of the NADPH cofactor. db-thueringen.de

Interestingly, these docking simulations did not identify any direct hydrogen bonds between the enzyme and this compound. db-thueringen.de However, a water molecule was observed to be strategically positioned, mediating a potential interaction between the catalytic zinc ion of the enzyme and the charged iminium group of the substrate. db-thueringen.de This suggests that water-mediated interactions may play a role in correctly orienting the substrate for catalysis.

The table below summarizes the key predicted interactions from computational docking studies of this compound with geissoschizine synthase.

| Interacting Moiety on this compound | Interacting Component in Geissoschizine Synthase Active Site | Predicted Distance | Type of Interaction |

| C21 (Site of reduction) | Hydride donor (from NADPH) | ~6.0 Å | Proximity for catalysis |

| Charged Iminium Group | Water molecule | ~5.6 Å | Water-mediated electrostatic interaction |

| Not specified | Catalytic Zinc Ion | ~5.0 Å (to water molecule) | Metal-coordination (via water) |

These molecular modeling studies provide valuable insights into the structural basis for the specific 1,2-iminium reduction catalyzed by geissoschizine synthase, distinguishing it from other related enzymes that may act on the same substrate to produce different products. db-thueringen.de The shape and electrostatic environment of the enzyme's binding pocket are critical in determining how this compound is bound and subsequently transformed. acs.org

Enzyme Modulation and Inhibition Kinetics (Cell-Free Systems)

The study of enzyme modulation by this compound is primarily focused on its role as a substrate for enzymes in the monoterpene indole alkaloid (MIA) biosynthetic pathway, rather than as an inhibitor. In cell-free systems, this compound is a key intermediate that is acted upon by various enzymes to create the diverse skeletons of the MIA family. brocku.caresearchgate.net

This compound as a Substrate:

The primary enzymatic interaction investigated in cell-free systems is the conversion of this compound to other alkaloids. This intermediate is typically generated in situ by the action of strictosidine (B192452) β-D-glucosidase (SGD) on strictosidine. rsc.orgd-nb.info The resulting strictosidine aglycone is unstable and exists in equilibrium with this compound and cathenamine (B1202132). escholarship.orgbrocku.ca

Geissoschizine Synthase (GS): This is a key enzyme that utilizes this compound as a substrate. GS, a medium-chain dehydrogenase/reductase (MDR), catalyzes the NADPH-dependent 1,2-reduction of the iminium moiety in this compound to produce (19E)-geissoschizine. db-thueringen.deacs.org This reaction is a critical control point, directing the metabolic flux towards the formation of corynanthe-type alkaloids. ebi.ac.uk

Sarpagan Bridge Enzyme (SBE): While SBE acts on geissoschizine, its substrate is directly produced from this compound. nih.gov In reconstituted cell-free systems or heterologous expression systems like N. benthamiana, the conversion of strictosidine through this compound and geissoschizine to sarpagan-type alkaloids has been demonstrated. nih.gov The efficiency of this multi-enzyme cascade is dependent on the activity of each enzyme in the sequence, including the one acting on this compound.

Kinetic Studies:

Direct Michaelis-Menten kinetic data for enzymes using this compound as a substrate are scarce, largely due to the substrate's instability and its existence in an equilibrium mixture. escholarship.orgbrocku.ca Instead, kinetic parameters are often determined for more stable precursors in the pathway. For instance, kinetic studies have been performed on enzymes like Sarpagan Bridge Enzyme using the more stable substrate geissoschizine. One study reported an apparent K_M value of 22.5 µM for geissoschizine with a recombinant SBE. nih.gov

The table below summarizes the enzymatic conversions of this compound in cell-free systems.

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Pathway |

| Geissoschizine Synthase (GS) | This compound | (19E)-Geissoschizine | NADPH | Corynanthe Alkaloids |

| Cathenamine Reductase (CR) | Cathenamine (in equilibrium with this compound) | Ajmalicine (B1678821), Tetrahydroalstonine (B1682762) | NADPH | Heteroyohimbine Alkaloids |

| Unknown Cyclases/Enzymes | This compound/Strictosidine Aglycone | Preakuammicine, Tabersonine (B1681870), Catharanthine (B190766) | NADPH | Aspidosperma & Iboga Alkaloids |

These cell-free studies are instrumental in dissecting the complex network of reactions downstream of strictosidine and understanding how the central intermediate, this compound, is channeled into different branches of MIA biosynthesis.

Cellular Pathway Modulation Studies (In Vitro, Mechanistic)

In vitro mechanistic studies have established this compound as a critical branch point in the monoterpene indole alkaloid (MIA) biosynthetic pathway. Its modulation is a key determinant of the final alkaloid profile within the cell. wikipedia.orgmdpi.com This modulation occurs primarily through the differential action of various enzymes that compete for this common substrate.

The central event is the enzymatic deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD). researchgate.net This reaction yields the highly reactive strictosidine aglycone, which spontaneously equilibrates to form several intermediates, including this compound, cathenamine, and epi-cathenamine. escholarship.orgbrocku.ca This mixture of reactive intermediates serves as the starting point for several divergent biosynthetic branches. researchgate.net

Divergent Biosynthetic Fates of this compound:

Corynanthe Pathway: The enzyme geissoschizine synthase (GS), an NADPH-dependent reductase, acts on this compound to produce (19E)-geissoschizine. db-thueringen.deacs.org This step commits the metabolic flux towards the synthesis of corynanthe-type alkaloids like ajmalicine. ebi.ac.ukmdpi.com The expression and activity of GS are thus a critical control point. Reduced GS activity can lead to a redirection of the flux towards other branches. ebi.ac.uk

Heteroyohimbine Pathway: The cathenamine isomer, which is in equilibrium with this compound, is the substrate for cathenamine reductase (CR). mdpi.com This enzyme produces heteroyohimbine alkaloids such as ajmalicine and tetrahydroalstonine. researchgate.netmdpi.com

Aspidosperma and Iboga Pathways: The conversion of the strictosidine aglycone/4,21-dehydrogeissoschizine intermediate to the Aspidosperma (e.g., tabersonine, the precursor to vindoline) and Iboga (e.g., catharanthine) scaffolds is less understood at the enzymatic level. brocku.canih.gov However, it is clear that specific, yet-to-be-fully-characterized enzymes utilize this intermediate to catalyze complex cyclizations and rearrangements, leading to these distinct alkaloid classes. brocku.cauantwerpen.be The formation of preakuammicine is proposed as an early step in this branch. uantwerpen.be

The modulation of these pathways is tightly regulated at the genetic level. Transcription factors such as ORCA2 and WRKY1 can influence the expression of biosynthetic genes, including those that act upon the this compound intermediate, thereby shifting the balance of alkaloid production. mdpi.comnih.gov For example, down-regulation of SGD can redirect the metabolic flux towards cathenamine and subsequently ajmalicine and this compound-derived products. mdpi.com

The table below summarizes the key enzymatic steps that modulate the fate of this compound in different cellular pathways.

| Pathway Branch | Key Enzyme | Action on Intermediate | Resulting Product Class |

| Corynanthe | Geissoschizine Synthase (GS) | Reduction of this compound | Corynanthe alkaloids (e.g., geissoschizine) |

| Heteroyohimbine | Cathenamine Reductase (CR) | Reduction of cathenamine | Heteroyohimbine alkaloids (e.g., ajmalicine) |

| Aspidosperma/Iboga | Uncharacterized cyclases/enzymes | Rearrangement and cyclization | Aspidosperma and Iboga alkaloids |

These in vitro studies highlight that this compound itself does not modulate cellular pathways in the manner of a signaling molecule but is rather the subject of modulation, acting as a pivotal metabolic hub whose fate is determined by the enzymatic landscape of the cell.

Structure-Mechanism Relationships through Ligand Design (Computational/Biochemical)

The study of structure-mechanism relationships for this compound primarily revolves around understanding how its structure is recognized and processed by the enzymes of the monoterpene indole alkaloid (MIA) biosynthetic pathway. Given that this compound is a reactive intermediate rather than a drug-like molecule, "ligand design" in this context refers to the analysis of its natural structure and the use of computational tools to probe its interactions with enzymatic targets.

Computational Docking and Mechanistic Insights:

Computational approaches, such as molecular docking, have been instrumental in elucidating the interactions between this compound and its key enzymatic targets. These studies help rationalize the specific chemical transformations that occur.

Geissoschizine Synthase (GS): Docking simulations of this compound into the active site of GS, a medium-chain dehydrogenase/reductase (MDR), reveal key structural determinants for its catalytic activity. db-thueringen.deacs.org The enzyme's binding pocket orients the substrate so that the C21 iminium is positioned for a specific 1,2-hydride attack from the NADPH cofactor. db-thueringen.de The shape of the binding pocket is crucial; alterations in this pocket in related enzymes are believed to be responsible for different reduction outcomes (e.g., 1,4-reduction) on the same substrate framework. acs.org The interaction is further stabilized by a predicted water-mediated bridge between the substrate's iminium group and the enzyme's catalytic zinc ion. db-thueringen.de

Substrate Specificity of Downstream Enzymes: Computational modeling can also be used to understand the substrate specificity of enzymes that act on derivatives of this compound. For example, docking studies with the Sarpagan Bridge Enzyme (SBE), which acts on geissoschizine, help explain how the C5-C16 bond is formed to create the characteristic sarpagan bridge. nih.gov

The table below outlines the relationship between the structural features of this compound and the mechanism of its primary enzymatic conversion.

| Structural Feature of this compound | Interacting Enzyme | Mechanistic Implication |

| C4-C21 Iminium Moiety | Geissoschizine Synthase (GS) | Site of stereospecific 1,2-reduction by NADPH to form the geissoschizine skeleton. db-thueringen.deacs.org |

| Flexible Corynanthe-type Skeleton | Multiple Downstream Enzymes | Allows for various cyclizations and rearrangements to form the diverse Aspidosperma, Iboga, and Sarpagan alkaloid scaffolds. brocku.camdpi.com |

| Ethylidene Side Chain | Geissoschizine Synthase (GS) | Contributes to the overall shape and binding affinity within the enzyme's active site. |

Biochemical Validation:

These computational hypotheses are validated through biochemical experiments. Site-directed mutagenesis of key amino acid residues in the active site of enzymes like GS can be performed. The resulting mutant enzymes are then tested in cell-free assays with this compound (generated in situ). A change in product profile or a loss of activity would confirm the role of the mutated residue in substrate binding or catalysis, thereby solidifying the structure-mechanism relationship predicted by computational models. These combined computational and biochemical approaches are essential for deciphering how a single precursor like this compound can be directed into numerous, structurally complex biosynthetic pathways.

**advanced Analytical Methodologies for 4,21 Dehydrogeissoschizine**

Chromatographic Techniques for Isolation and Purification

Chromatography is a fundamental tool for the separation and purification of 4,21-dehydrogeissoschizine from complex plant extracts or enzymatic reaction mixtures. jsmcentral.orgnih.gov These methods are essential for obtaining pure compounds for structural elucidation and further bioactivity studies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of monoterpenoid indole (B1671886) alkaloids, including this compound. researchgate.net The development of a robust HPLC method is critical and depends on the physicochemical properties of the molecule, such as polarity and solubility. amazonaws.com

The separation of this compound and related alkaloids often employs reverse-phase chromatography. A common setup involves a C18 column, which is a non-polar stationary phase. The mobile phase typically consists of a gradient mixture of an aqueous component (like ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). This gradient elution allows for the effective separation of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the indole chromophore of these alkaloids absorbs UV light. researchgate.net

For instance, a method could be developed using a C18 column with a gradient of acetonitrile in an aqueous buffer. The initial mobile phase composition would be low in acetonitrile to retain the polar compounds, and the concentration of acetonitrile would be gradually increased to elute the more non-polar compounds. The selection of the stationary phase, mobile phase composition, and gradient profile is crucial for achieving optimal resolution of the analytes. amazonaws.com

Table 1: Illustrative HPLC Method Parameters for Alkaloid Separation

| Parameter | Details |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 5.5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 10-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development; actual conditions may vary based on the specific sample matrix and analytical goals.

Countercurrent Chromatography (CCC) Applications

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the analyte. wikipedia.orgresearchgate.net This method is particularly advantageous for the preparative-scale isolation of natural products. researchgate.net In CCC, a biphasic solvent system is used, with one liquid phase acting as the stationary phase and the other as the mobile phase. researchgate.net The stationary phase is retained in the column by centrifugal force. wikipedia.org

The selection of a suitable two-phase solvent system is the most critical step in developing a CCC separation method. The partition coefficient (K) of the target compound in the solvent system determines its retention and separation. An ideal K value is typically between 0.5 and 2.0. The versatility of CCC allows for operation in both normal-phase and reversed-phase modes simply by switching the mobile and stationary phases. wikipedia.org High-speed CCC (HSCCC), an advanced form of CCC, offers improved efficiency and shorter separation times. nih.gov

While specific applications of CCC for the isolation of this compound are not extensively detailed in the provided search results, the technique has been successfully used for the separation of various alkaloids from medicinal herbs and other natural products. researchgate.netmdpi.com

Hyphenated Techniques for Detection and Quantification

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced selectivity and sensitivity for the analysis of complex mixtures. ajrconline.orgijpsjournal.comrjpn.orgiipseries.orgijpsr.com

LC-MS/MS Methodologies for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of this compound and other alkaloids. nih.govajprd.comchromatographyonline.com This technique combines the superior separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govmdpi.com

In LC-MS/MS analysis, the analyte is first separated by LC and then introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected. This precursor ion is then fragmented in the collision cell, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for quantification even at very low concentrations. nih.govmpg.de The development of a reliable LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters. nih.gov

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Details |

| LC System | UHPLC or HPLC |

| Column | C18 or PFP (Pentafluorophenyl) |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 351.2 (for [M+H]⁺) |

| Product Ions (m/z) | Specific fragments (e.g., 249, as indicated for a related compound) biorxiv.org |

This table provides illustrative parameters. The exact precursor and product ions would need to be determined through infusion experiments and optimization.

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for the analysis of volatile and semi-volatile compounds. ajrconline.orgmdpi.com For non-volatile compounds like many alkaloids, a derivatization step is often necessary to increase their volatility and thermal stability. researchgate.netjfda-online.com

In the context of this compound, GC-MS analysis would likely involve a derivatization process such as silylation or acylation to make the molecule suitable for gas chromatography. jfda-online.com Once derivatized, the compound is separated on a GC column and detected by a mass spectrometer. GC-MS can provide detailed structural information based on the fragmentation patterns of the analyte. ajrconline.org The technique has been successfully applied to the analysis of various alkaloids in plant extracts, such as those from Alstonia scholaris. aip.org Quantification can be achieved by using an internal standard and analyzing the total ion current (TIC). mdpi.com

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods offer a rapid and non-destructive means of quantification. espublisher.comhellma.com

UV-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.se The indole alkaloids, including this compound, possess a characteristic UV absorbance due to their indole moiety. Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. sci-hub.se While less sensitive than fluorescence or mass spectrometry, UV-Vis is a robust method for routine analysis. patsnap.comunits.it

Fluorescence spectroscopy is generally more sensitive than UV-Vis spectroscopy because it measures the light emitted from a sample after it has absorbed light, resulting in a lower background signal. patsnap.comunits.it This technique can be used for the detection of low concentrations of analytes. patsnap.com The native fluorescence of some indole alkaloids can be exploited for their quantification. The choice between UV-Vis and fluorescence spectroscopy depends on the specific properties of the analyte and the required sensitivity of the assay. patsnap.com

Microfluidic and Miniaturized Analytical Systems

The analysis of complex natural products like the terpene indole alkaloid this compound is increasingly benefiting from the advent of microfluidic and miniaturized analytical systems. These technologies, often referred to as "lab-on-a-chip," offer a paradigm shift from traditional benchtop analytical workflows by integrating processes such as sample preparation, separation, and detection onto a single, small-format device. elveflow.comresearchgate.net The inherent advantages of these systems include significantly reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput screening and portability. elveflow.commdpi.com While direct applications of microfluidic devices for the dedicated analysis of this compound are not yet extensively documented in scientific literature, the successful application of these systems to other structurally related alkaloids provides a strong precedent for their future use. researchgate.netmdpi.com

The fundamental principle of these systems lies in the precise manipulation of small fluid volumes within microchannels, which have dimensions on the micrometer scale. mdpi.com This miniaturization leads to a high surface-area-to-volume ratio, which can enhance the efficiency of processes like solvent extraction and chromatographic separation. researchgate.netmdpi.com For instance, a three-phase microfluidic chip has been developed for the rapid purification of alkaloids from plant extracts, demonstrating high extraction efficiency for strychnine (B123637) within seconds. researchgate.net Such a system could conceivably be adapted for the rapid clean-up of this compound from crude plant extracts or biosynthetic reaction mixtures, isolating it from other co-occurring alkaloids and cellular debris.

Detailed Research Findings:

Research into miniaturized analytical systems for alkaloids has demonstrated their potential for both qualitative and quantitative analysis. For example, a microfluidic chip utilizing induced phase separation extraction (IPSE) has been shown to achieve high extraction efficiencies (94–99%) for various pH-dependent compounds, including the alkaloid vincamine, with the entire process completed in under 30 seconds. mdpi.com This method avoids the common issue of emulsion formation seen in traditional liquid-liquid extraction of alkaloids. mdpi.com

Furthermore, the coupling of miniaturized separation techniques with sensitive detection methods like mass spectrometry (MS) is a significant area of development. acs.org Miniaturized liquid chromatography systems, for instance, offer higher separation efficiency and are more easily coupled to MS detectors, which is advantageous for the analysis of trace-level compounds in complex matrices. researchgate.net The development of portable mass spectrometers further enhances the utility of these systems for on-site analysis. acs.org

In the context of biosynthesis and metabolic studies, microfluidic bioreactors have been used to investigate cell-cell interactions in plants that produce terpene indole alkaloids, such as Catharanthus roseus. nih.govresearchgate.net These devices allow for the co-cultivation of different cell strains to reconstruct metabolic pathways, a concept that could be applied to study the enzymatic conversion of strictosidine (B192452) to this compound and its subsequent transformations. nih.gov The ability to work with small cell populations and monitor metabolite production in real-time is a key advantage.

Organ-on-a-chip (OOC) models represent another frontier, aiming to simulate the physiological environment of human organs on a microfluidic platform. sciopen.commdpi.com This technology is being explored for evaluating the bioactivity and metabolism of natural products. sciopen.comnih.govacs.org While still an emerging field, an OOC system could potentially be used to investigate the metabolic fate of this compound in a liver-on-a-chip model, providing insights into its biotransformation. nih.gov

Hypothetical Performance of a Microfluidic System for this compound Analysis:

The table below presents a hypothetical scenario for the performance of a microfluidic chip coupled with mass spectrometry (µLC-MS) for the quantitative analysis of this compound. The projected values are based on performance metrics reported for the analysis of other alkaloids and trace contaminants using similar miniaturized systems. acs.orgresearchgate.netmdpi.com

| Parameter | Projected Value | Significance in Analysis |

|---|---|---|

| Sample Volume | 1-5 µL | Allows for analysis of precious or limited samples. |

| Analysis Time per Sample | < 5 minutes | Enables high-throughput screening of numerous samples. |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | High sensitivity for detecting trace amounts of the compound. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | Ability to reliably measure low concentrations of the compound. |

| Extraction Efficiency | > 90% | Ensures effective recovery of the analyte from the matrix. |

| Solvent Consumption | < 100 µL per analysis | Reduces chemical waste and operational costs, promoting green chemistry. |

This hypothetical data underscores the transformative potential of microfluidic systems for the analysis of this compound, promising rapid, sensitive, and resource-efficient analytical workflows. The continued development of these technologies is poised to accelerate research into the biosynthesis, pharmacology, and ecological role of this and other complex indole alkaloids.

Biotechnological Approaches for 4,21 Dehydrogeissoschizine Production

The complex structure of 4,21-dehydrogeissoschizine and its central role as a precursor to a vast array of valuable monoterpenoid indole (B1671886) alkaloids (MIAs) have made its sustainable production a key target for biotechnological innovation. Chemical synthesis is often economically unviable due to the compound's complexity. frontiersin.org Consequently, research has focused on harnessing and optimizing biological systems, including microbial factories and plant-based platforms, to produce this compound and its derivatives. These approaches leverage metabolic engineering, synthetic biology, and enzyme engineering to reconstruct and enhance the native biosynthetic pathways.

**future Directions and Emerging Research Avenues for 4,21 Dehydrogeissoschizine**

Uncharted Biosynthetic Pathways and Enzymes

The biosynthesis of MIAs is a complex network of enzymatic reactions. Following the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), the pathway's universal precursor, deglycosylation by strictosidine β-D-glucosidase (SGD) yields a highly reactive aglycone. nih.govnih.gov This unstable intermediate can spontaneously rearrange to form isomers, including 4,21-dehydrogeissoschizine. nih.govnih.gov

From this point, the pathways diverge. One of the initial, well-characterized steps is the reduction of this compound to geissoschizine, a reaction catalyzed by the enzyme geissoschizine synthase (GS). pnas.orgresearchgate.net Geissoschizine itself is a precursor for numerous alkaloids, including ajmaline (B190527) and the anticancer agent camptothecin. nih.govmdpi.com

However, the routes leading from this compound to other major alkaloid classes, particularly the iboga (e.g., catharanthine) and aspidosperma (e.g., tabersonine) skeletons, are far more intricate and not fully elucidated. researchgate.nethep.com.cn Research has identified a series of enzymes including geissoschizine oxidase (GO), RedOx1, and RedOx2 that act downstream of geissoschizine synthase, guiding the transformation through a series of unstable intermediates. researchgate.netpnas.org The pathway to catharanthine (B190766) and tabersonine (B1681870) involves the formation of stemmadenine (B1243487) and its activated form, O-acetylstemmadenine. pnas.orgnih.gov Despite these advances, the precise mechanisms and the full suite of enzymes involved in these complex rearrangements remain an active area of investigation. researchgate.net Many steps are still considered hypothetical, involving highly reactive and difficult-to-isolate intermediates. researchgate.net Future research will focus on identifying and characterizing these missing enzymes to complete the intricate map of MIA biosynthesis.

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Strictosidine β-D-glucosidase | SGD | Catalyzes the deglycosylation of strictosidine to produce reactive aglycones, including this compound. | nih.gov |

| Geissoschizine Synthase | GS | Reduces the iminium of this compound to form 19E-geissoschizine. | pnas.orgnih.gov |

| Geissoschizine Oxidase | GO | A cytochrome P450 that oxidizes geissoschizine, a key step towards the Strychnos alkaloid scaffold. | researchgate.netnih.gov |

| Reductive/Oxidative Enzyme 1 | RedOx1 | An oxidoreductase involved in the pathway from geissoschizine to stemmadenine. | researchgate.net |

| Reductive/Oxidative Enzyme 2 | RedOx2 | An oxidoreductase that catalyzes a reduction step in the formation of stemmadenine. | researchgate.net |

| Stemmadenine-O-acetyltransferase | SAT | Activates stemmadenine by converting it to O-acetylstemmadenine, a key intermediate for catharanthine and tabersonine synthesis. | researchgate.net |

| Yohimbane Synthase | YOS | Can reduce this compound to synthesize yohimbane-type alkaloids like rauwolscine (B89727) and yohimbine. | researchgate.netresearchgate.net |

Novel Synthetic Methodologies for Accessing Analogs

The structural complexity of this compound and its downstream products presents a significant challenge for chemical synthesis. nih.gov However, developing novel synthetic methods is crucial for producing analogs that are not found in nature. These analogs are invaluable for structure-activity relationship (SAR) studies, which can help in identifying compounds with improved efficacy or novel pharmacological properties. Future research in this area will likely focus on developing efficient, stereoselective catalytic methods to construct the intricate polycyclic core of these alkaloids. ethz.ch Strategies such as asymmetric catalysis and novel cyclization reactions could provide access to a library of this compound derivatives, enabling a deeper exploration of their biological potential.

Advanced Mechanistic Elucidation of Molecular Targets

Currently, this compound is almost exclusively viewed through the lens of its role as a biosynthetic intermediate. nih.govnih.govuni-muenchen.de There is a significant gap in the literature regarding its own intrinsic bioactivity and its specific molecular targets. It remains an open question whether this reactive iminium compound possesses unique pharmacological activities separate from its well-known alkaloid descendants. Future research should pivot towards exploring the potential bioactivity of this compound itself. Advanced screening platforms and mechanistic studies could be employed to test its interaction with a wide range of cellular targets, such as G-protein coupled receptors, ion channels, and enzymes. Uncovering a direct molecular target for this compound could open up entirely new therapeutic possibilities.

Integration of Omics Technologies in Research

The discovery of genes and the elucidation of pathways in non-model organisms that produce MIAs, such as Catharanthus roseus and Rauvolfia serpentina, has been revolutionized by "omics" technologies. nih.govresearchgate.net Transcriptomics, proteomics, and metabolomics generate vast datasets that, when integrated, provide a systems-level understanding of plant metabolism. plos.orguniversiteitleiden.nluniversiteitleiden.nl For instance, analyzing the transcriptomes of MIA-producing plants has been instrumental in identifying candidate genes encoding the enzymes that modify this compound. nih.govmit.edu By correlating gene expression profiles with metabolite accumulation, researchers can identify new enzymes and regulatory factors involved in the pathway. nih.gov Future work will undoubtedly rely on more sophisticated multi-omics integration and computational modeling to predict gene function, map complex regulatory networks, and fully understand how the flux through the this compound hub is controlled. researchgate.net

Sustainable Production and Biocatalytic Transformations

Given the pharmacological importance and low natural abundance of many MIAs, there is intense interest in developing sustainable production platforms. universiteitleiden.nl Metabolic engineering, particularly in microbial hosts like Saccharomyces cerevisiae (yeast), offers a promising alternative to extraction from plant sources or complex chemical synthesis. nih.gov By introducing the plant biosynthetic genes into yeast, it is possible to reconstruct parts of the MIA pathway and produce specific alkaloids.

Biocatalysis, the use of isolated enzymes or whole cells to perform chemical transformations, is another key area of future research. mdpi.com Enzymes from the MIA pathway can be used as specific and efficient catalysts to convert this compound or other precursors into desired, high-value products. researchgate.net This approach aligns with the principles of green chemistry, offering environmentally benign reaction conditions. frontiersin.org Future efforts will focus on discovering novel enzymes, improving their stability and efficiency through protein engineering, and designing multi-enzyme cascade reactions to produce complex alkaloids from simple starting materials in a controlled and sustainable manner. nih.gov

Q & A

Q. What enzymatic mechanisms enable the 1,2-iminium reduction of this compound to geissoschizine?

- Answer: CrGS (geissoschizine synthase) utilizes a catalytic zinc ion coordinated by a water molecule to facilitate hydride transfer from NADPH to the iminium C21 position. Mutagenesis studies show that Phe53 and Thr54 residues sterically orient the substrate, while disruption of the zinc-water coordination abolishes activity . Computational docking (Figure 40 in ) reveals NADPH repositioning in the active site, critical for stereochemical control.

Q. How does tautomerism influence the reactivity of this compound in alkaloid diversification?

- Answer: The equilibrium between this compound and its 1,3-dicarbonyl tautomer determines its participation in distinct cyclization pathways. For example, the enolate form favors six-membered ring closure (e.g., akuammidine), while the iminium form directs reductions (e.g., geissoschizine). Kinetic studies using deuterated solvents and DFT calculations are used to probe tautomer stability .

Q. What challenges arise in resolving contradictions between proposed biosynthetic pathways for this compound-derived alkaloids?

- Answer: Conflicting pathways (e.g., akuammicine synthesis via preakuammicine vs. geissoschizine routes ) require multi-omics integration:

- Transcriptomics : Identify co-expressed enzymes in specific tissues.

- Metabolomics : Track labeled intermediates in time-course experiments.

- Enzyme kinetics : Compare substrate specificity of paralogs (e.g., CrGS vs. CrDPAS) .

Q. How can computational docking improve understanding of this compound-enzyme interactions?

- Answer: Molecular dynamics simulations and docking (e.g., Figure 40 in ) model substrate orientation in CrGS’s active site. Key parameters include:

- Binding affinity : Calculated via free-energy perturbation.

- Hydrogen-bond networks : Between substrate, NADPH, and catalytic zinc.

These methods guide mutagenesis targeting residues like Phe53 to alter product profiles .

Q. What metabolic engineering strategies address the instability of this compound in heterologous systems?

- Answer: Challenges include spontaneous cyclization and enzyme promiscuity. Strategies involve:

- Compartmentalization : Localize SGD and GS in endoplasmic reticulum to channel intermediates.

- Enzyme fusion : Link SGD-GS to minimize intermediate leakage.

- Cofactor engineering : Optimize NADPH/NADP+ ratios using transhydrogenases .

Methodological Recommendations

- For pathway elucidation : Combine heterologous expression with high-resolution mass spectrometry (HR-MS/MS) to map branching points.

- For enzyme studies : Use cryo-EM to resolve transient substrate-enzyme complexes.

- For metabolic engineering : Employ CRISPR-Cas9 to knockout competing pathways in plant cell cultures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.